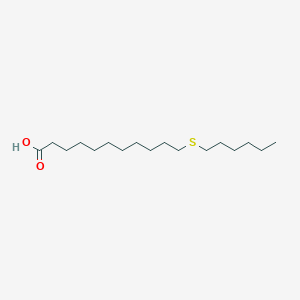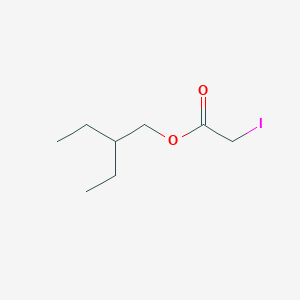
Iodoacetic acid, 2-ethylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetic acid, 2-ethylbutyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature. This particular ester is derived from iodoacetic acid and 2-ethylbutanol. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodoacetic acid, 2-ethylbutyl ester typically involves the esterification of iodoacetic acid with 2-ethylbutanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
Iodoacetic acid+2-ethylbutanolH2SO4Iodoacetic acid, 2-ethylbutyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iodoacetic acid, 2-ethylbutyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield iodoacetic acid and 2-ethylbutanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Iodoacetic acid and 2-ethylbutanol
Reduction: Corresponding alcohols
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Iodoacetic acid, 2-ethylbutyl ester is used in various scientific research applications due to its reactivity and ability to modify biological molecules.
Mechanism of Action
The mechanism of action of iodoacetic acid, 2-ethylbutyl ester involves the alkylation of cysteine residues in proteins. This modification prevents the re-formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases . The ester reacts with the thiol group of cysteine, forming a covalent bond and rendering the enzyme inactive .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-ethylbutyl ester: Similar in structure but lacks the iodine atom, making it less reactive in certain chemical reactions.
Chloroacetic acid, 2-ethylbutyl ester: Contains a chlorine atom instead of iodine, resulting in different reactivity and biological effects.
Bromoacetic acid, 2-ethylbutyl ester: Contains a bromine atom, which also alters its reactivity compared to the iodine-containing ester.
Uniqueness
Iodoacetic acid, 2-ethylbutyl ester is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable reagent in organic synthesis and biological studies . The iodine atom also contributes to its potential anti-tumor effects, distinguishing it from other halogenated esters .
Properties
CAS No. |
5396-22-5 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-ethylbutyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO2/c1-3-7(4-2)6-11-8(10)5-9/h7H,3-6H2,1-2H3 |
InChI Key |
PFARGTJJHWTVMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


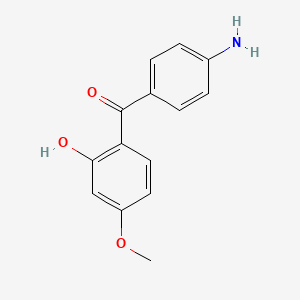
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)


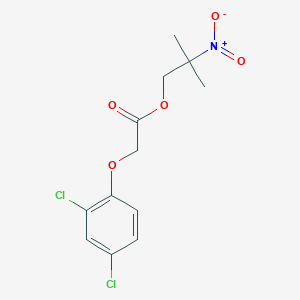


![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
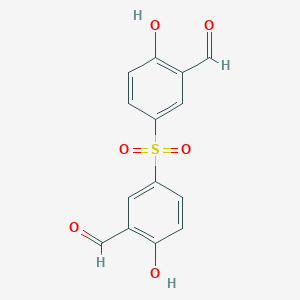
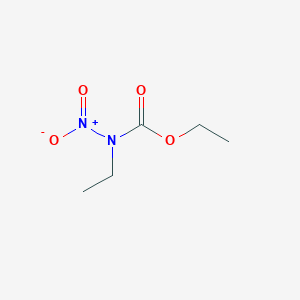
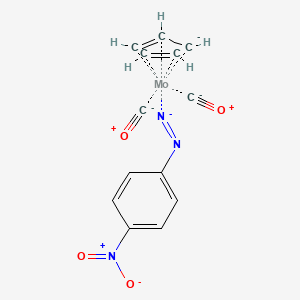

![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
